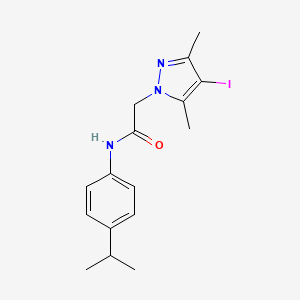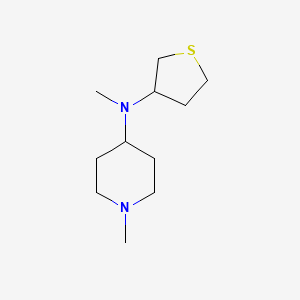
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide, also known as IDMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. IDMP is a derivative of pyrazole and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide is not fully understood. However, it is believed to act through various pathways in the body. 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been found to modulate the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. Some of the effects of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide include:
1. Anti-inflammatory: 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide has been found to reduce inflammation in various tissues, such as the brain, heart, and lungs.
2. Antioxidant: 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide has been found to have antioxidant properties. It has been shown to reduce oxidative stress in various tissues.
3. Anti-cancer: 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo.
4. Neuroprotective: 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide has been found to protect neurons from damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide has several advantages and limitations for lab experiments. Some of the advantages of using 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide in lab experiments include:
1. It exhibits a range of biochemical and physiological effects.
2. It has been extensively studied for its potential applications in scientific research.
3. It is relatively easy to synthesize and purify.
Some of the limitations of using 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide in lab experiments include:
1. It is a complex molecule that requires specialized knowledge and equipment to synthesize.
2. Its mechanism of action is not fully understood.
3. It may exhibit off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide. Some of these directions include:
1. Further elucidation of its mechanism of action.
2. Investigation of its potential applications in other fields, such as dermatology and ophthalmology.
3. Development of more efficient synthesis methods.
4. Investigation of its potential use as a therapeutic agent in humans.
Conclusion:
In conclusion, 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits a range of biochemical and physiological effects and has been found to have potential applications in cancer research, neurological research, cardiovascular research, and immunological research. While there are limitations to using 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide in lab experiments, its potential applications make it a valuable tool for researchers. There are several future directions for research on 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide, and further investigation of its properties could lead to the development of new therapeutic agents.
合成法
The synthesis of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide involves the reaction of 4-iodo-3,5-dimethylpyrazole with N-(4-isopropylphenyl)acetamide in the presence of a catalyst. This reaction results in the formation of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide, which can be purified using various techniques such as column chromatography. The synthesis of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide is a complex process that requires specialized knowledge and equipment.
科学的研究の応用
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the scientific research applications of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide include:
1. Cancer Research: 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide has been found to exhibit anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neurological Research: 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide has been found to have neuroprotective properties. It has been shown to protect neurons from damage caused by oxidative stress and inflammation.
3. Cardiovascular Research: 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide has been found to have cardioprotective properties. It has been shown to protect the heart from damage caused by ischemia-reperfusion injury.
4. Immunological Research: 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide has been found to have immunomodulatory properties. It has been shown to modulate the immune response and reduce inflammation.
特性
IUPAC Name |
2-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20IN3O/c1-10(2)13-5-7-14(8-6-13)18-15(21)9-20-12(4)16(17)11(3)19-20/h5-8,10H,9H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWMAVCTXAFONQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)C(C)C)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-chlorophenyl)-N-[2-phenyl-2-(1-piperidinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6128304.png)
![3-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6128330.png)
![4-nitro-5-[4-(1H-pyrrol-1-yl)phenoxy]phthalonitrile](/img/structure/B6128334.png)

![2-[1-(4-fluorobenzyl)-4-(1H-imidazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6128347.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6128351.png)
![N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6128357.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N'-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6128369.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B6128374.png)
![2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B6128384.png)
![N-(2-ethylphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6128395.png)
![N-(2-ethyl-6-methylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6128403.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6128412.png)
![N,N-bis[(3-thioxo-2(3H)-thienylidene)methyl]acetamide](/img/structure/B6128414.png)